N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide
Description
N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is a synthetic organic compound that features a morpholine ring substituted with a sulfonamide group and a triazole ring
Properties
IUPAC Name |
N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17(2)23(20,21)18-8-9-22-10-13(18)14-15-11-16-19(14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJHGXUXAWBQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC1C2=NC=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. A common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
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Attachment of the Triazole to the Morpholine Ring: : The triazole derivative is then reacted with a morpholine derivative. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.
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Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The triazole ring is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs. Research has focused on its potential as an antimicrobial, antifungal, and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)piperidine-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N,N-dimethyl-3-(2-phenyl-1,2,4-triazol-3-yl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring and the sulfonamide group, which provides distinct chemical and biological properties. This combination enhances its solubility, stability, and bioactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
